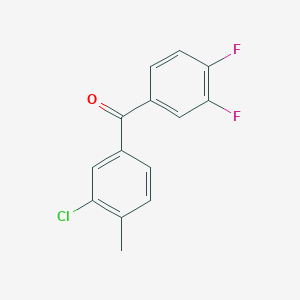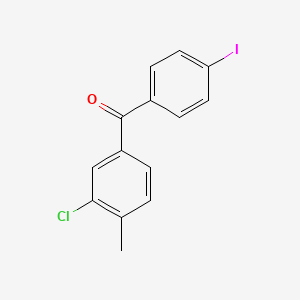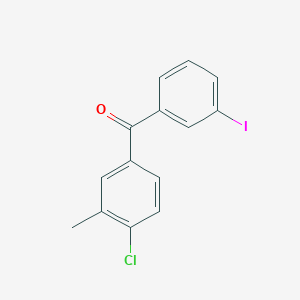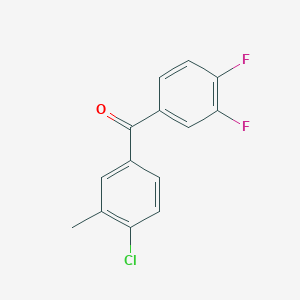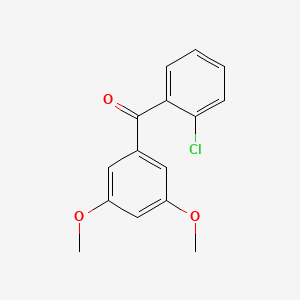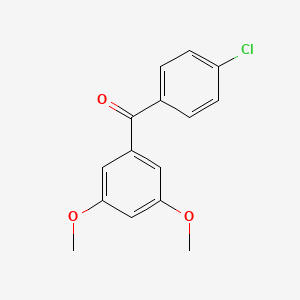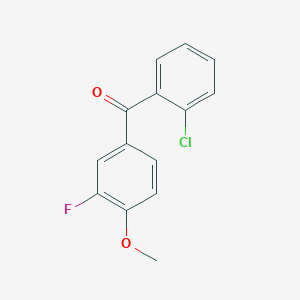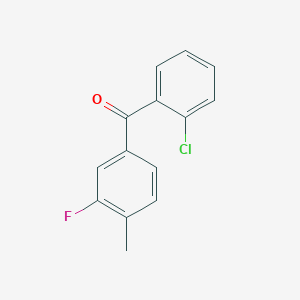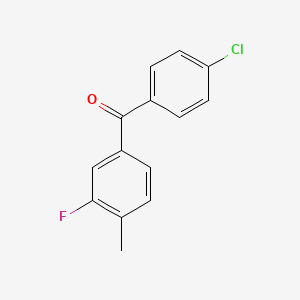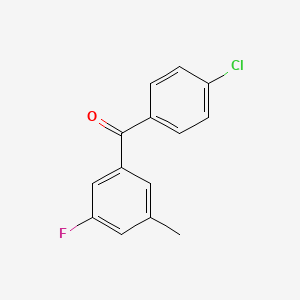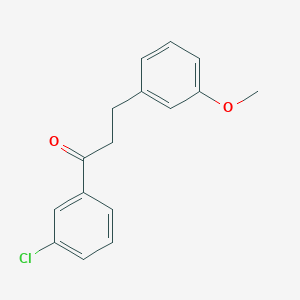
3'-Chloro-3-(3-methoxyphenyl)propiophenone
Overview
Description
3-Chloro-3-(3-methoxyphenyl)propiophenone, also known as 3-chloro-3-methoxy-propiophenone and abbreviated as 3-CPP, is an aromatic ketone that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a colorless solid that is soluble in organic solvents such as ethanol and isomeric with 1-chloro-3-(3-methoxyphenyl)propiophenone. 3-CPP is known to have a wide range of applications in scientific research due to its unique properties.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Research into the crystal structure of related compounds, such as 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, has demonstrated the importance of C-H...O hydrogen bonds in forming chain structures in crystals. This foundational work aids in understanding the molecular arrangement and potential applications of similar compounds in materials science (Jorge Trilleras et al., 2005).
Synthetic Methods and Semisynthesis
Advancements in synthetic methods have been demonstrated through the semisynthesis of natural methoxylated propiophenones, showcasing rapid and practical approaches to obtaining these compounds. This research highlights the potential for producing valuable derivatives efficiently (B. Joshi, Anuj Sharma, A. Sinha, 2005).
Bromination and Chemical Reactions
The bromination of alkylaryl ketones, including 3-chloro propiophenone, has been studied for producing α-brominated products with high yields. This process is significant for medicinal, pesticide, and organic synthesis applications, showcasing the compound's versatility as a chemical intermediate (H. Ai, 2002).
Optical Properties and Polymer Research
The postfunctionalization of polythiophenes has been explored to study the effects of various functional groups, including methoxy groups, on optical properties. This research provides insights into designing materials with enhanced solid-state emission, relevant for electronic and photovoltaic applications (Yuning Li, G. Vamvounis, S. Holdcroft, 2002).
Mechanism of Action
Target of Action
This compound is a derivative of propiophenone , and it’s possible that it may interact with similar targets.
Mode of Action
As a derivative of propiophenone , it may share similar interactions with its targets. Propiophenone derivatives have been used in the synthesis of various compounds, including selective serotonin reuptake inhibitors . .
Biochemical Pathways
It’s known that propiophenone derivatives can be involved in various reactions, such as asymmetric reduction . .
Pharmacokinetics
As a derivative of propiophenone , it may share similar pharmacokinetic properties.
Result of Action
Given its structural similarity to propiophenone , it may have similar effects.
Action Environment
The action, efficacy, and stability of 3’-Chloro-3-(3-methoxyphenyl)propiophenone can be influenced by various environmental factors. For instance, the yield and enantioselectivity of reactions involving propiophenone derivatives can be influenced by solvents and temperature . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3’-Chloro-3-(3-methoxyphenyl)propiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the oxidative metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids .
Cellular Effects
The effects of 3’-Chloro-3-(3-methoxyphenyl)propiophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, the compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. Additionally, 3’-Chloro-3-(3-methoxyphenyl)propiophenone can affect gene expression by altering the transcriptional activity of various genes involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, 3’-Chloro-3-(3-methoxyphenyl)propiophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound can reduce the production of pro-inflammatory mediators like prostaglandins. Additionally, 3’-Chloro-3-(3-methoxyphenyl)propiophenone can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-3-(3-methoxyphenyl)propiophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-Chloro-3-(3-methoxyphenyl)propiophenone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term exposure to the compound has been associated with alterations in cellular metabolism and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 3’-Chloro-3-(3-methoxyphenyl)propiophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
3’-Chloro-3-(3-methoxyphenyl)propiophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolic processing .
Transport and Distribution
Within cells and tissues, 3’-Chloro-3-(3-methoxyphenyl)propiophenone is transported and distributed through specific transporters and binding proteins. The compound can interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 3’-Chloro-3-(3-methoxyphenyl)propiophenone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The localization within these organelles can impact the compound’s activity and function, contributing to its overall cellular effects.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDYZEYFRUMHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644224 | |
| Record name | 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-68-0 | |
| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




